![molecular formula C23H25N5O2S B2407063 N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-81-1](/img/structure/B2407063.png)
N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
“N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C23H25N5O2S and a molecular weight of 435.55. It is a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold, which is a relevant structural template in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign is performed at both the endocyclic amide nitrogen and the ester functionality, exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold and its analogues are triazole-fused heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of eco-compatible catalysts and reaction conditions . The synthesis involves a derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 435.55. Further details about its physical and chemical properties are not available in the retrieved literature.Scientific Research Applications
Anticancer Activity
Triazoloquinazoline derivatives have shown significant promise in cancer research, demonstrating potent anti-tumor cytotoxic activity against different human cancer cell lines. The synthesis of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives and their evaluation for anti-tumor activities highlight the potential of these compounds in cancer therapy (Ahmed et al., 2014). Furthermore, a study on 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas revealed their anticancer activity, emphasizing the relevance of triazoloquinazoline derivatives in developing new cancer treatments (Reddy et al., 2015).
Antidepressant and Anticonvulsant Effects
Some triazoloquinazoline derivatives have been identified for their potential as rapid-onset antidepressants, showing optimal activity in behavioral despair models in rats. These findings suggest the therapeutic potential of these compounds in treating depression (Sarges et al., 1990). Additionally, the synthesis and evaluation of 5‐Phenyl‐[1,2,4]triazolo[4,3‐c]quinazolin‐3‐amines for anticonvulsant activity highlight the potential of these compounds in managing seizures, with some derivatives showing promising efficacy in the maximal electroshock seizure test (MES) (Zheng et al., 2013).
Parkinson's Disease Treatment
Triazoloquinazoline derivatives have also been explored for their potential in treating central nervous system disorders, including Parkinson's disease. Heterobicyclo-Substituted-[1,2,4]Triazolo[1,5-c]quinazolin-5-amine Compounds have been identified as A2A receptor antagonists, which could be useful for treating Parkinson’s disease by alleviating motor impairment symptoms associated with the disease (Abdel-Magid, 2014).
Antimicrobial Properties
Triazoloquinazoline compounds have also demonstrated significant antimicrobial properties. Studies on novel quinazolinones fused with [1,2,4]-triazole and other heterocyclic rings have shown potent antibacterial and antifungal activities, suggesting their potential use in treating various infections (Pandey et al., 2009).
Future Directions
The future directions for this compound could involve further optimization for the retrieved hit compounds . Additionally, more research could be conducted to explore its potential applications in medicinal chemistry, given its structural relevance in both natural and synthetic biologically active compounds .
Mechanism of Action
Mode of Action
They can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
They are often used in the synthesis of various types of nitrogen-containing heterocycles .
properties
IUPAC Name |
N-cyclopentyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-14-12-15(2)20(16(3)13-14)31(29,30)23-22-25-21(24-17-8-4-5-9-17)18-10-6-7-11-19(18)28(22)27-26-23/h6-7,10-13,17H,4-5,8-9H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAIIWCCSFVYNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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